molecular formula C35H64O7 B1665508 Annonacin CAS No. 111035-65-5

Annonacin

Cat. No. B1665508
M. Wt: 596.9 g/mol
InChI Key: XNODZYPOIPVPRF-CGWDHHCXSA-N
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Description

Annonacin is a chemical compound found in some fruits such as the paw paw, custard apples, soursop, and others from the family Annonaceae . It is a member of the class of compounds known as acetogenins . Annonacin has toxic effects, especially in the nervous system . It is also a potent and lipophilic acetogenin that inhibits mitochondrial complex I .


Synthesis Analysis

Annonaceous acetogenins have been studied for their isolation, structure elucidation, synthesis, biological evaluation, mechanism of action, and toxicity .


Molecular Structure Analysis

Annonacin has a molecular formula of C35H64O7 . It has an average mass of 596.878 Da and a mono-isotopic mass of 596.465210 Da . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 26 freely rotating bonds .


Chemical Reactions Analysis

Annonacin has shown promising activity against several types of cancer . It has also been found to have anti-proliferative effects on both endometrial cancer cell lines and primary cells .


Physical And Chemical Properties Analysis

Annonacin has a density of 1.0±0.1 g/cm3, a boiling point of 756.2±55.0 °C at 760 mmHg, and a flash point of 227.0±25.0 °C . It has a molar refractivity of 169.0±0.3 cm3 and a molar volume of 568.4±3.0 cm3 .

Safety And Hazards

Annonacin is advised to be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Annonacin has shown promising results in combating cancer in comparison to chemo and radiotherapies which are toxic besides having serious side effects . Further detailed studies on anti-cancer explorations of Annona species could be proved fruitful in paving new and innovative methodologies for novel anti-cancer drug discovery and development .

properties

IUPAC Name

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODZYPOIPVPRF-CGWDHHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892989
Record name Annonacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Annonacin

CAS RN

111035-65-5
Record name (+)-Annonacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111035-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annonacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annonacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANNONACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
FE Wu, GX Zhao, L Zeng, Y Zhang… - Journal of natural …, 1995 - ACS Publications
… We have named 2 and 3, respectively, (2,4-trans and cis)-101?-annonacinA-one; and we propose that the(2,4-cis and /r
Number of citations: 84 pubs.acs.org
CV Yap, KS Subramaniam, SW Khor… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… activity of annonacin and its mechanism of action in endometrial cancer cells. Annonacin exerted antiproliferation … The annonacin content used in this study was indicated in μg/ml. …
Number of citations: 20 www.ncbi.nlm.nih.gov
LF Potts, FA Luzzio, SC Smith, M Hetman, P Champy… - Neurotoxicology, 2012 - Elsevier
… This study determined whether annonacin is in the pawpaw fruit pulp and whether it or the … synthetic annonacin data and a natural annonacin sample. Toxicity of isolated annonacin and …
Number of citations: 80 www.sciencedirect.com
YM Ko, TY Wu, YC Wu, FR Chang, JY Guh… - Journal of …, 2011 - Elsevier
… Annonacin (0.1μM) increased apoptosis while decreasing Bcl-2 protein expression. The combination of annonacin (… ERα transcriptional activity more than annonacin (0.1μM) did alone. …
Number of citations: 73 www.sciencedirect.com
M Escobar-Khondiker, M Höllerhage… - Journal of …, 2007 - Soc Neuroscience
… annonacin, a prototypical acetogenin, contributes to the etiology of the disease, we investigated whether annonacin … neurons treated for 48 h with annonacin, there was a concentration-…
Number of citations: 212 www.jneurosci.org
DH Kim, JK Son, MH Woo - Archives of pharmacal research, 2001 - Springer
A novel and two known bioactive mono-tetrahydrofuran (THF) annonaceous acetogenins, annomocherin (1), annonacin (2) and annomontacin (3), have been isolated from the …
Number of citations: 30 link.springer.com
L Xu, CJ Chang, JG Yu… - The Journal of Organic …, 1989 - ACS Publications
… presence of three hydroxyl groups in contrast to annonacin, which had a formula of C35H6407 … to the 10OH group of annonacin, was missing in 2. Two additional two-proton triplets (J = …
Number of citations: 57 pubs.acs.org
P Champy, GU Höglinger, J Féger… - Journal of …, 2004 - Wiley Online Library
… annonacin, the major acetogenin of A. muricata, to rats intravenously with Azlet osmotic minipumps (3.8 and 7.6 mg per kg per day for 28 days). Annonacin … , such as annonacin, might …
Number of citations: 270 onlinelibrary.wiley.com
K Foster, O Oyenihi, S Rademan, J Erhabor… - … Medicine and Therapies, 2020 - Springer
… Annonacin commonly occurs in various species of the Annonaceae family and is the major … extracts, along with the key phytochemical annonacin, alone and in combination therapy with …
Number of citations: 14 link.springer.com
S Hanessian, TA Grillo - The Journal of Organic Chemistry, 1998 - ACS Publications
… ,C 19R ,C 20S ) configuration of annonacin A 10 and those of the synthetic diastereomer 22 … stereochemistry to annonacin A can be made. The unavailability of natural annonacin A will …
Number of citations: 63 pubs.acs.org

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